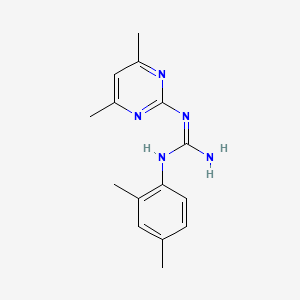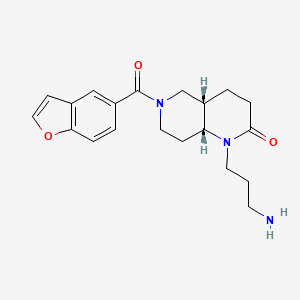
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a type of nicotinic acetylcholine receptor agonist, which means that it can bind to and activate these receptors in the nervous system.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to nicotinic acetylcholine receptors in the nervous system, which causes these receptors to open and allow ions to flow into the cell. This leads to changes in neuronal activity and can result in the release of neurotransmitters. The specific effects of this compound depend on the type of nicotinic acetylcholine receptor that it binds to and the location of these receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the nervous system. These effects include changes in neuronal activity, increased release of neurotransmitters, and alterations in synaptic plasticity. This compound has also been shown to have potential therapeutic effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to selectively activate these receptors and study their function in the nervous system. However, this compound can also have off-target effects on other receptors and ion channels, which can complicate data interpretation. Additionally, this compound has a short half-life and can rapidly degrade in solution, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more selective agonists and antagonists for nicotinic acetylcholine receptors. This could lead to a better understanding of the specific roles of these receptors in the nervous system and could have therapeutic implications for neurological disorders. Another area of interest is the use of this compound in combination with other drugs or therapies for neurological disorders, such as gene therapy or stem cell transplantation. Finally, there is potential for the use of this compound as a tool in other areas of research, such as drug discovery or the study of ion channel function.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine and guanidine in the presence of a base. This method has been optimized to produce high yields of this compound with good purity.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential use as a tool in neuroscience research. Specifically, this compound has been used to study the function of nicotinic acetylcholine receptors in the nervous system. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. This compound has been shown to activate these receptors, which can lead to changes in neuronal activity and behavior.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(10(2)7-9)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLBAAJJGCJANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(allylthio)-6-(5-bromo-2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5355566.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B5355575.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]propanamide](/img/structure/B5355587.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5355593.png)
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5355611.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5355621.png)
![7-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5355628.png)
![7-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355640.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)


